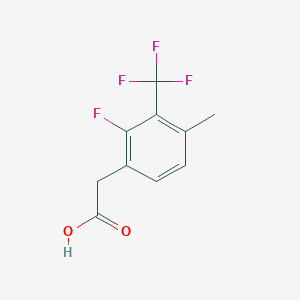![molecular formula C24H17FN4O5S B2535309 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115927-20-2](/img/structure/B2535309.png)
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C24H17FN4O5S and its molecular weight is 492.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of compounds similar to the specified chemical structure often involves the reaction of specific precursors like fluorophenyl-thiadiazolyl derivatives with other heterocyclic moieties under controlled conditions. These reactions yield a variety of quinazolinone derivatives, which are characterized by their distinct structural features. The synthesis process is typically followed by comprehensive characterization using spectral analysis such as IR, 1H NMR, and Mass spectroscopy to establish their structures (Kaur, Saxena, & Kumar, 2010).
Biological Activities
The biological activities of quinazolinone derivatives and related compounds are diverse, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. These activities are attributed to the unique structural framework of the compounds, which allows them to interact with various biological targets. For instance, some derivatives have been evaluated for their antipsychotic and anticonvulsant activities, showcasing potential therapeutic applications (Kaur, Saxena, & Kumar, 2010). Moreover, specific derivatives have shown promising anticancer activities against certain cancer cell lines, suggesting their potential as anticancer agents (Tie-yao, 2012).
Antimicrobial Applications
Quinazolinone derivatives, including those with structures similar to the specified compound, have demonstrated significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing activities comparable to standard drugs like norfloxacin. Such findings indicate their potential as novel antimicrobial agents, contributing to the development of new therapeutic strategies against resistant bacterial infections (Kidwai, Misra, Dave, Bhushan, Saxena, & Singh, 2000).
Antioxidant and Anticancer Properties
Investigations into the antioxidant properties of certain triazolo-thiadiazoles, which share structural similarities with the specified compound, have revealed potent antioxidant activities. These activities are evaluated through various assays, indicating their potential in combating oxidative stress-related diseases. Additionally, these compounds exhibit dose-dependent cytotoxic effects on certain cancer cell lines, highlighting their promise as anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Eigenschaften
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-[(5-methylfuran-2-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O5S/c1-13-2-7-16(33-13)10-29-23(30)17-8-19-20(32-12-31-19)9-18(17)26-24(29)35-11-21-27-22(28-34-21)14-3-5-15(25)6-4-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCMLSRLLWMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

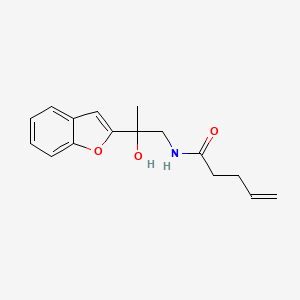


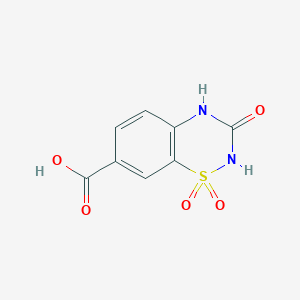
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
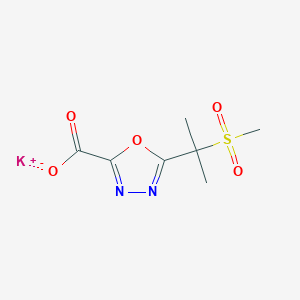
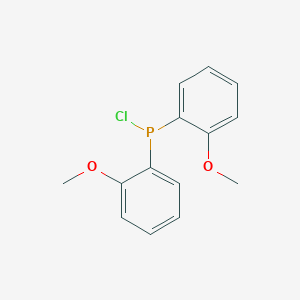
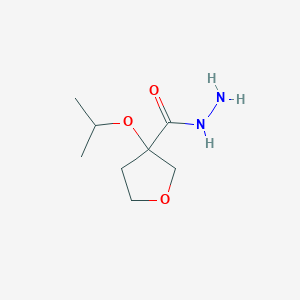
![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)
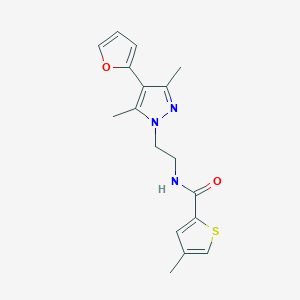
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)
![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)
